molecular formula C12H11N B1585565 2-Methyl-5-phenylpyridine CAS No. 3256-88-0

2-Methyl-5-phenylpyridine

Cat. No.: B1585565
CAS No.: 3256-88-0
M. Wt: 169.22 g/mol
InChI Key: JXNAIOCJWBJGFQ-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylpyridine is an organic compound with the molecular formula C12H11N. It is a derivative of pyridine, characterized by a methyl group at the second position and a phenyl group at the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-5-phenylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with phenylmagnesium bromide (Grignard reagent) followed by methylation. Another method includes the use of phenyllithium and subsequent methylation .

Industrial Production Methods: Industrial production of this compound typically involves the condensation of pyridine with benzaldehyde in the presence of a catalyst, followed by methylation. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ether .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-5-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenylpyridine involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-phenylpyridine is unique due to the presence of both the methyl and phenyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and make it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2-methyl-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNAIOCJWBJGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062937
Record name 2-Methyl-5-phenylpyridine
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3256-88-0
Record name 2-Methyl-5-phenylpyridine
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Record name Pyridine, 2-methyl-5-phenyl-
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Record name Pyridine, 2-methyl-5-phenyl-
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Record name 2-Methyl-5-phenylpyridine
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Record name 2-methyl-5-phenylpyridine
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Synthesis routes and methods I

Procedure details

To a cooled (−70° C.) solution of 3-phenylpyridine (1.43 mL, 10.0 mmoles) in diethyl ether (7.5 mL) is added dropwise methyllithium (LiBr complex, 1.5 M in diethyl ether, 7.33 mL, 11.0 mmoles). After letting warm to room temperature over 16 hours the reaction is cooled (0° C.) and quenched with distilled water (5 mL). The reaction is then extracted with methylene chloride, the organic layer isolated and concentrated, and the resulting residue purified by column chromatography (silica, 3:1 hexane: EtOAc) to yield the title compound as a pale yellow oil. MS(ESI) 170 (M+H)+.
Quantity
1.43 mL
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7.5 mL
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7.33 mL
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Synthesis routes and methods II

Procedure details

A suspension of 100 g of wet Raney Nickel in 1.5 L of dodecanol in a three-neck round bottom flask equipped with a Dean Stark apparatus was heated until the temperature reached 130° C., then 3-phenylpyridine (Aldrich) was added and the reaction was heated at 190°-200° C., for 6 hours. During the reaction, water was constantly eliminated. When the reaction was over, half of the dodecanol was removed by distillation. After cooling the reaction mixture to r.t., 200 mL of H2O and 400 mL of hexane were added, the mixture was shaken and the hexane layer decanted. This process was repeated several times. The combined hexane fractions were washed with 10N HCl until the disappearance of 5-phenyl-2-picoline from the organic phase. The combined aqueous layers were filtered, washed with hexane, basified with 10N NaOH, and extracted with CH2Cl2. The organic layer was washed with NH4OAc (25%), dried over MgSO4 and evaporated to dryness. The crude residue was then distilled under vacuum (100° C. at 0.1 mm of Hg) to afford the pure title product.
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1.5 L
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100 g
Type
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Synthesis routes and methods III

Procedure details

To a 0° C. solution of 1.4 M MeLi in Et2O (35 mm) was added 5-phenylpyridine (4.65 g). The Et2O was distilled off almost completely and replaced by THF (15 cc) and the solution was refluxed for 1 hour. 25% aqueous NH4OAc (25 cc) was added and the mixture extracted with ethyl acetate (2×50 cc). The organic layer was washed with brine and the solvents removed in vacuo. The residue was purified by chromatography to afford the title compound. p.m.r. (CD3COCD3) δ 8.7 (d, 1H), 7.2-7.9 (m, 7H), 2.5 (s, 3H).
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4.65 g
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Synthesis routes and methods IV

Procedure details

A solution of 3-(phenyl)pyridine (1.55 g, 10 mmol) in tetrahydrofuran (10 ml) was stirred at −78° C. and treated with methyllithium (1.4 M, 7.5 mL, 10 mmol) in ether. The resulting yellow solution was stirred for 1 h, allowed to warm to 0° C., stirred 1 h, quenched with saturated ammonium chloride, and extracted with ether. The combined organic phase was washed with water and with brine, dried (MgSO4), and concentrated in vacuo. The residue was chromatographed (silica gel, 25% ethyl acetate/hexane) to give the title compound (0.36 g).
Quantity
1.55 g
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reactant
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the formation of 4-ethoxy-3-hydroxy-2-methyl-5-phenylpyridine during the pyrolysis of ethyl 3-(3-methyl-5-oxo-2,5-dihydroisoxazole-2-yl)-3-phenylpropenoate?

A1: While the expected product of this pyrolysis is a pyrrole, the research highlights the formation of 4-ethoxy-3-hydroxy-2-methyl-5-phenylpyridine as an unexpected byproduct []. This suggests an interesting reaction pathway involving a six-electron electrocyclic reaction of an intermediate carbene with the ester group. This finding sheds light on the complex reactivity of carbenes generated during such pyrolysis reactions.

Q2: How was the structure of 4-ethoxy-3-hydroxy-2-methyl-5-phenylpyridine confirmed?

A2: The structure of this unexpected pyridine derivative was elucidated using two main techniques []:

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